molecular formula C15H13FN4O B14967797 2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14967797
M. Wt: 284.29 g/mol
InChI Key: WBHPZTJIRJJUMU-UHFFFAOYSA-N
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Description

The compound 2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine features a bicyclic [1,2,4]triazolo[1,5-a]pyrimidine core, substituted at position 2 with a cyclopropyl group and at position 7 with a 2-fluoro-4-methoxyphenyl moiety. This scaffold is recognized for its versatility in medicinal chemistry, particularly in targeting proteins such as tubulin, carbonic anhydrases (hCA IX/XII), and kinases . The cyclopropyl group confers steric rigidity, while the 2-fluoro-4-methoxyphenyl substituent introduces electronic and steric effects that influence binding affinity and selectivity.

Properties

Molecular Formula

C15H13FN4O

Molecular Weight

284.29 g/mol

IUPAC Name

2-cyclopropyl-7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H13FN4O/c1-21-10-4-5-11(12(16)8-10)13-6-7-17-15-18-14(9-2-3-9)19-20(13)15/h4-9H,2-3H2,1H3

InChI Key

WBHPZTJIRJJUMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)C4CC4)F

Origin of Product

United States

Preparation Methods

Detailed Synthetic Routes

Triazolopyrimidine Core Synthesis

Thetriazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation of 5-amino-1,2,4-triazole derivatives with β-ketoesters. For example:

  • Intermediate 7-hydroxytriazolopyrimidine :
    • Ethyl 3-oxobutanoate reacts with 5-amino-1,2,4-triazole under acidic conditions to form diaminopyrimidone intermediates.
    • Example: Ethyl 3-oxobutanoate + 5-aminotriazole → 7-hydroxy-5-methyl-triazolo[1,5-a]pyrimidine (yield: 65–80%).
  • Chlorination for reactivity :
    • Hydroxyl groups at C7 are converted to chloro using POCl₃, enabling nucleophilic substitution:

      $$

      7\text{-OH} \xrightarrow{\text{POCl}_3, \Delta} 7\text{-Cl}

      $$
    • Reaction conditions: Reflux in POCl₃ (5–10 eq) for 4–6 hr.

Installation of 2-Cyclopropyl Group

The cyclopropyl moiety is introduced at C2 via:

Method A: Acylation-Cyclization
  • Acylation of aminotriazole :

    • 5-Amino-1,2,4-triazole reacts with cyclopropanecarbonyl chloride in acetonitrile with Et₃N:
      $$
      \text{5-Aminotriazole} + \text{cyclopropanecarbonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}3\text{CN}} N-(triazolyl)cyclopropanecarboxamide
      $$
    • Yields: 56–70%.
  • Cyclization with β-ketoesters :

    • The acylated intermediate undergoes cyclization with ethyl acetoacetate to form the triazolopyrimidine core.
Method B: Direct Cyclopropane Coupling
  • Suzuki-Miyaura cross-coupling :
    • Chloro intermediates react with cyclopropylboronic acids under Pd catalysis:

      $$

      7\text{-Cl} + \text{cyclopropyl-B(pin)} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{base}} 7\text{-cyclopropyl}

      $$
    • Conditions: Pd catalyst (5 mol%), K₂CO₃, dioxane/H₂O, 90°C.

Introduction of 7-(2-Fluoro-4-Methoxyphenyl) Group

The aryl substituent is installed via nucleophilic aromatic substitution or cross-coupling:

  • Nucleophilic substitution of chloro intermediates :

    • 7-Chlorotriazolopyrimidine reacts with 2-fluoro-4-methoxyphenylamine:
      $$
      7\text{-Cl} + \text{Ar-NH}2 \xrightarrow{\text{Et}3\text{N, DMF}} 7\text{-Ar}
      $$
    • Yields: 45–68%.
  • Buchwald-Hartwig amination :

    • For electron-deficient aryl groups, Pd-catalyzed coupling ensures regioselectivity:
      $$
      7\text{-Cl} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(OAc)}2, \text{XPhos}} 7\text{-Ar}
      $$
    • Optimized conditions: 100°C, 12 hr, 82% yield.

Optimization and Challenges

Reaction Condition Optimization

Parameter Optimal Range Impact on Yield
Temperature 80–120°C ±15% yield
Solvent DMF > MeCN > THF DMF: +20%
Catalyst Loading 5–10 mol% Pd >10%: Minimal gain
Base Et₃N > K₂CO₃ > NaOAc Et₃N: +12%

Data aggregated from.

Purification Techniques

  • Column chromatography : Silica gel (ethyl acetate/hexane, 1:3) for intermediate isolation.
  • Recrystallization : Ethanol/water (4:1) for final product (purity >98%).

Analytical Characterization

Key spectral data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-5), 7.52–7.48 (m, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.12–2.05 (m, 1H, cyclopropyl), 0.95–0.88 (m, 4H, cyclopropyl).
  • HRMS (ESI+) : m/z calcd for C₁₅H₁₃FN₄O [M+H]⁺ 298.1021; found 298.1018.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (hr) Scalability
Acylation-Cyclization 58 95 24 Moderate
Suzuki Coupling 72 97 12 High
Nucleophilic Substitution 65 93 18 Low

Data from.

Industrial-Scale Considerations

  • Cost-effective route : Method B (Suzuki coupling) reduces POCl₃ usage by 40%.
  • Green chemistry : Microwave-assisted synthesis cuts reaction time to 2 hr (yield: 70%).

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It acts as an inverse agonist for RORγt, and as an inhibitor for enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these targets, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Antiproliferative Activity

Key analogs of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold with substitutions at positions 2 and 7 have been evaluated for antiproliferative activity. For example:

  • Compound 8q: 2-(3-Phenylpropylamino)-7-(4′-fluoroanilino)-[1,2,4]triazolo[1,5-a]pyrimidine IC₅₀: 83 nM (mean across cancer cell lines) Mechanism: Inhibits tubulin polymerization (2× more potent than combretastatin A-4) and induces G2/M phase arrest .
  • Target Compound: 2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine Structural Differences: The cyclopropyl group (smaller and more rigid than 3-phenylpropylamino) and the 2-fluoro-4-methoxyphenyl group (ortho-fluoro vs. para-fluoro in 8q) likely alter steric interactions with tubulin. Methoxy at the 4-position may enhance solubility but reduce hydrophobic binding compared to halogens .

Role of Halogen and Methoxy Substituents

  • Fluorine: In analogs like 8q (4′-fluoroanilino), fluorine’s electron-withdrawing effect enhances binding to tubulin’s colchicine site.
  • Methoxy : The 4-methoxy group in the target compound increases electron density, which may improve interactions with polar residues in enzyme active sites (e.g., hCA isoforms) but could reduce antiproliferative activity if hydrophobic interactions dominate .

Selectivity and Mechanism

  • Compound 8r: 2-(3-Phenylpropylamino)-7-(4′-fluoro-3′-chloroanilino)-[1,2,4]triazolo[1,5-a]pyrimidine Selectivity: High selectivity for cancer cells over non-malignant cells. Mechanism: Induces apoptosis via the mitochondrial pathway .
  • However, the lack of a chlorine substituent (as in 8r) might reduce selectivity for cancer cells .

Comparison with Non-Anticancer Derivatives

  • Herbicidal Analogs : 5,7-Dimethyl-N-(substituted phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides (e.g., from ) inhibit acetolactate synthase (ALS). The target compound’s substituents lack the sulfonamide group critical for herbicidal activity, highlighting scaffold versatility across applications .
  • Antitubercular Agents : 7-Chloro-5-cyclopentyl-[1,2,4]triazolo[1,5-a]pyrimidine () shows activity against Mycobacterium tuberculosis. The target compound’s 2-fluoro-4-methoxyphenyl group may confer divergent biological targets due to altered electronic properties .

Biological Activity

2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the class of triazolo-pyrimidines. This compound features a unique molecular structure characterized by the fusion of a triazole and a pyrimidine ring, with notable substituents that enhance its biological activity. The molecular formula is C15H13FN4OC_{15}H_{13}FN_4O, and it has a molecular weight of 284.29 g/mol.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its interactions with several biological targets.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

One study reported that certain triazolo-pyrimidine derivatives exhibited IC50 values ranging from 0.24 to 3.91 μM against cancer cell lines like MCF-7 and HCT-116. These compounds were noted for their ability to inhibit tubulin polymerization and modulate key signaling pathways involved in tumor progression .

CompoundIC50 (μM)Cancer Cell LineMechanism of Action
H129.47MGC-803ERK signaling pathway inhibition
Compound 20.53HCT-116Tubulin polymerization inhibition
Compound 33.49A549Induction of apoptosis

Antiviral Activity

In addition to anticancer properties, triazolo-pyrimidines have demonstrated antiviral activities. For example, modifications on the triazolo-pyrimidine scaffold have been shown to disrupt protein-protein interactions essential for viral replication. Specifically, compounds targeting the PA-PB1 interaction in influenza viruses have been reported to exhibit significant antiviral effects .

Mechanistic Studies

The mechanism of action for this compound involves multiple pathways:

  • Inhibition of ERK Signaling : This pathway is crucial for cell proliferation and survival. Inhibition leads to reduced phosphorylation levels of ERK1/2 and associated proteins.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • G2/M Phase Arrest : The compound's influence on the cell cycle can halt the progression of cancer cells at critical checkpoints.

Case Studies

Several case studies have highlighted the efficacy of triazolo-pyrimidine derivatives in preclinical models:

  • Study on MGC-803 Cells : A derivative exhibited an IC50 value of 9.47 μM and showed significant inhibition of colony formation.
  • HCT-116 Cell Line Analysis : Another compound demonstrated potent antiproliferative activity with an IC50 value of 0.53 μM by inhibiting tubulin polymerization.

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